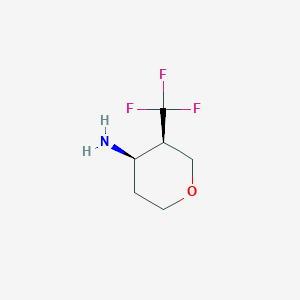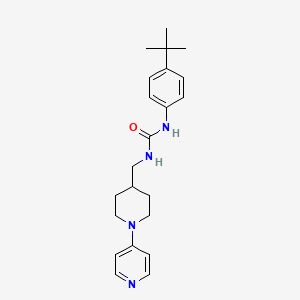
1-(4-(tert-ブチル)フェニル)-3-((1-(ピリジン-4-イル)ピペリジン-4-イル)メチル)尿素
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(Tert-butyl)phenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea is a complex organic compound that features a tert-butyl group, a phenyl ring, a pyridinyl group, and a piperidinyl group
科学的研究の応用
1-(4-(Tert-butyl)phenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry: It finds applications in the development of specialty chemicals and advanced materials.
準備方法
The synthesis of 1-(4-(Tert-butyl)phenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea typically involves multiple steps, starting with the preparation of the individual components followed by their assembly into the final product. The synthetic route may include:
Preparation of 4-(Tert-butyl)phenylamine: This can be achieved through the nitration of tert-butylbenzene followed by reduction.
Synthesis of 1-(Pyridin-4-yl)piperidine: This involves the reaction of pyridine with piperidine under specific conditions.
Formation of the Urea Derivative: The final step involves the reaction of 4-(tert-butyl)phenylamine with 1-(pyridin-4-yl)piperidine in the presence of a carbonyl source such as phosgene or triphosgene to form the urea linkage.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often utilizing flow chemistry techniques for better control and efficiency .
化学反応の分析
1-(4-(Tert-butyl)phenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The phenyl and pyridinyl rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and various electrophiles or nucleophiles for substitution reactions .
作用機序
The mechanism of action of 1-(4-(Tert-butyl)phenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
1-(4-(Tert-butyl)phenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea can be compared with other similar compounds, such as:
1-(4-(Tert-butyl)phenyl)-3-(pyridin-4-yl)urea: Lacks the piperidinyl group, which may affect its biological activity and chemical properties.
1-(4-(Tert-butyl)phenyl)-3-(piperidin-4-yl)urea:
1-(4-(Tert-butyl)phenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiourea: Contains a thiourea linkage instead of a urea linkage, which can influence its chemical stability and reactivity.
特性
IUPAC Name |
1-(4-tert-butylphenyl)-3-[(1-pyridin-4-ylpiperidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O/c1-22(2,3)18-4-6-19(7-5-18)25-21(27)24-16-17-10-14-26(15-11-17)20-8-12-23-13-9-20/h4-9,12-13,17H,10-11,14-16H2,1-3H3,(H2,24,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWXDXZNHXJJEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NCC2CCN(CC2)C3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
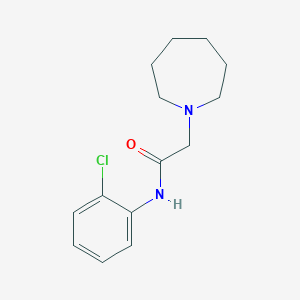
![(4S)-4-amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one](/img/new.no-structure.jpg)
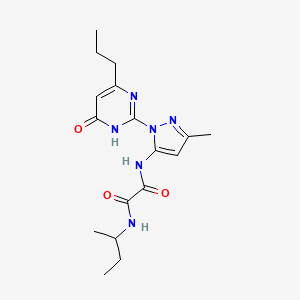
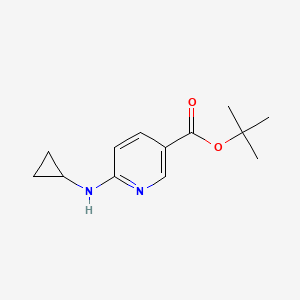
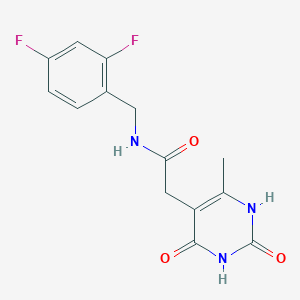
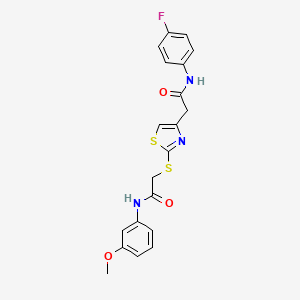
![N-(2-fluorophenyl)-2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2416623.png)
![N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-1H,2H,3H-pyrido[2,3-b][1,4]thiazine-1-carboxamide](/img/structure/B2416624.png)
![4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(3-methylpyridin-2-yl)thiazol-2-amine hydrochloride](/img/structure/B2416625.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride](/img/structure/B2416626.png)


